molecular formula C23H50ClNS B14204834 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride CAS No. 828933-64-8

1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride

Cat. No.: B14204834
CAS No.: 828933-64-8
M. Wt: 408.2 g/mol
InChI Key: NSYQFIRXJYKFGO-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier and detergent.

Preparation Methods

The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride typically involves the quaternization of tertiary amines. One common method includes the reaction of N,N-dimethyl-1-dodecanamine with an alkyl halide, such as octyl chloride, in the presence of a base. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often resulting in the exchange of the chloride ion with other anions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction and purification.

    Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.

    Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications like emulsification and detergency. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death, which underpins its antimicrobial activity.

Comparison with Similar Compounds

1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium chloride: Similar surfactant properties but with a longer hydrophobic tail.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Tetrabutylammonium chloride: Often used as a phase transfer catalyst but lacks the long hydrophobic tail. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain emulsification and antimicrobial applications.

Properties

CAS No.

828933-64-8

Molecular Formula

C23H50ClNS

Molecular Weight

408.2 g/mol

IUPAC Name

dodecyl-dimethyl-(octylsulfanylmethyl)azanium;chloride

InChI

InChI=1S/C23H50NS.ClH/c1-5-7-9-11-13-14-15-16-17-19-21-24(3,4)23-25-22-20-18-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1

InChI Key

NSYQFIRXJYKFGO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CSCCCCCCCC.[Cl-]

Origin of Product

United States

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